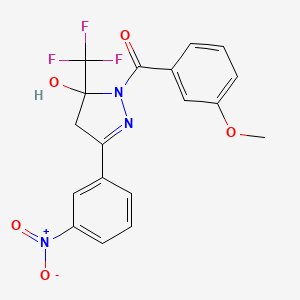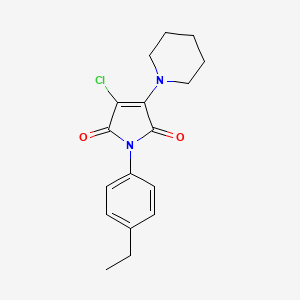
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CP-47,497, is a synthetic cannabinoid compound. It was first synthesized in the 1980s by Pfizer as part of a research program aimed at developing new analgesic drugs. CP-47,497 is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Wirkmechanismus
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione acts as a partial agonist at the CB1 and CB2 cannabinoid receptors. It binds to these receptors and activates them, leading to downstream signaling events that modulate various physiological processes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to modulate neurotransmitter release, including dopamine, serotonin, and glutamate. It has also been shown to inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels. In vivo studies have demonstrated its analgesic, anti-inflammatory, and anti-convulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has several advantages for use in laboratory experiments. It is a highly potent and selective cannabinoid receptor agonist, which allows for precise control over the activation of these receptors. It also has a long half-life, which makes it useful for studying the long-term effects of cannabinoid receptor activation. However, this compound is not without its limitations. It is a synthetic compound, which means that it may not fully replicate the effects of endogenous cannabinoids. It also has potential off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Its analgesic and anti-inflammatory effects make it a promising candidate for the treatment of chronic pain and inflammation. Its ability to modulate neurotransmitter release and ion channel activity also make it a potential candidate for the treatment of epilepsy and other seizure disorders. Another area of interest is its potential as a tool compound for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesemethoden
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione can be synthesized by a multistep process starting from 2,5-diketopiperazine. The first step involves the reaction of 2,5-diketopiperazine with 4-ethylbenzoyl chloride to form the corresponding benzoyl derivative. This is followed by a cyclization reaction using sodium hydride and 1-chloro-4-piperidinyl propane to form the pyrrole ring. The final step involves chlorination of the pyrrole ring using thionyl chloride to give this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been extensively studied in vitro and in vivo for its cannabinoid receptor binding affinity and activity. It has been shown to bind to both the CB1 and CB2 cannabinoid receptors with high affinity, and to activate these receptors with similar potency to THC. This compound has also been used as a tool compound to study the endocannabinoid system and its role in various physiological processes.
Eigenschaften
IUPAC Name |
3-chloro-1-(4-ethylphenyl)-4-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-12-6-8-13(9-7-12)20-16(21)14(18)15(17(20)22)19-10-4-3-5-11-19/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIMWOKCPXFOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

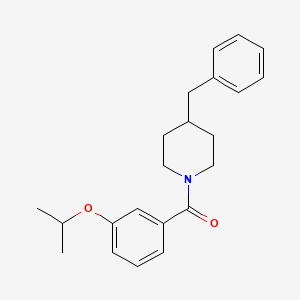
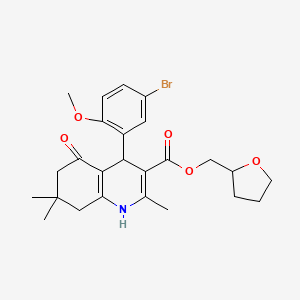
![5-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5210256.png)
![cyclohexyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5210264.png)
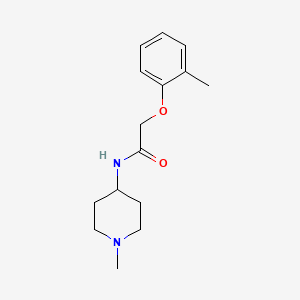
![2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5210288.png)
![3-(ethylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5210289.png)

![N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210302.png)
![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylmethanamine](/img/structure/B5210309.png)
![N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5210316.png)
![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5210331.png)
![3-(diphenylmethyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5210336.png)
